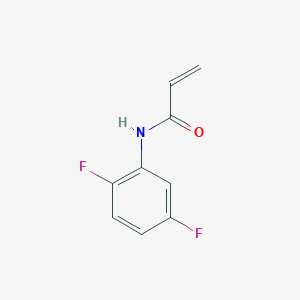

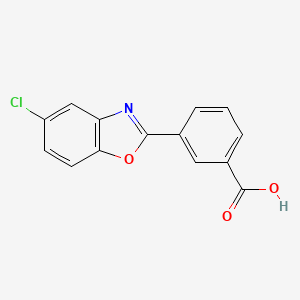

N-(2,5-difluorophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

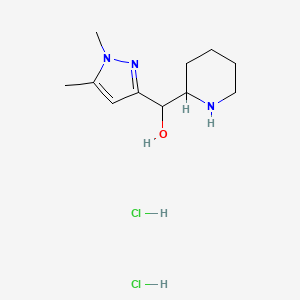

N-(2,5-difluorophenyl)prop-2-enamide, also known as DFP, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been used to study the mechanisms of action of acetylcholinesterase inhibitors and their potential therapeutic applications.

Scientific Research Applications

Fluorine's Role in Organic Synthesis and Material Science

Fluorinated Compounds in Medicinal Chemistry and Agriculture Fluorinated enaminones, such as trifluridine and 5-trifluoromethyluracil, are pivotal in pharmaceuticals and agrochemicals. The direct perfluoroalkylation of uracils and cytosines through a visible-light-induced pathway highlights the significance of fluorinated compounds in developing medicinal chemistry applications, offering a mild, metal-free synthetic route for these bioactive molecules (Huang et al., 2018).

Enantioselective Synthesis The enantioselective fluorination of enamides demonstrates the synthetic versatility of fluorine-containing compounds. Using a chiral anionic phase-transfer catalyst, this process enables the production of α-(fluoro)benzoylimines with high enantioselectivity, which are valuable intermediates for further synthesis of β-fluoroamines, crucial in pharmaceutical development (Phipps et al., 2012).

Advanced Materials and Chemical Reactions

Catalytic Processes and Ligand Development The research on regioselective Heck vinylations of enamides using bidentate fluorous-tagged ligands shows the importance of fluorinated compounds in catalytic processes. This work not only advances the synthesis of dienamides but also introduces an efficient method for ligand separation, highlighting the utility of fluorine in developing more sustainable and efficient chemical reactions (Vallin et al., 2003).

Synthetic Methods for Complex Fluorinated Structures The copper-catalyzed olefinic C-H difluoroacetylation of enamides is a prime example of fluorine's role in synthesizing complex molecular structures. This method represents a radical-free approach to introducing β-difluoroester functionalities into enamides, showcasing the strategic utility of fluorine in late-stage functionalization and molecule complexity enhancement (Caillot et al., 2014).

Properties

IUPAC Name |

N-(2,5-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWMADGMORIOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)